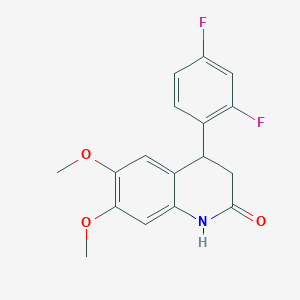![molecular formula C15H23N3O4S B4765732 N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide](/img/structure/B4765732.png)
N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide
Vue d'ensemble
Description
N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide is a chemical compound used in scientific research. It is also known as MS-275 or entinostat. This compound is a histone deacetylase inhibitor (HDACi), which means it can modify the activity of enzymes that regulate gene expression. In
Mécanisme D'action
The mechanism of action of N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDACs, N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide can increase the acetylation of histones, leading to the activation of genes that are involved in cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide are diverse and depend on the specific biological system being studied. In cancer cells, N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide has been shown to induce cell cycle arrest, apoptosis, and differentiation. In animal models of inflammatory bowel disease and rheumatoid arthritis, it has been shown to reduce inflammation and tissue damage. In models of neurological disorders, it has been shown to improve cognitive function and reduce neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on specific biological systems without the confounding effects of non-specific inhibitors. However, one limitation of using N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain experimental settings.
Orientations Futures
There are many future directions for the study of N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide. One direction is the development of more potent and selective HDAC inhibitors based on the structure of N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide. Another direction is the study of the effects of HDAC inhibition on specific biological systems, such as the immune system and the nervous system. Finally, the potential use of N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide in combination with other drugs for the treatment of cancer and other diseases should be explored.
Applications De Recherche Scientifique
N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide has been extensively studied in scientific research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory activity in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Huntington's disease.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c19-15(16-8-9-18-10-12-22-13-11-18)6-7-17-23(20,21)14-4-2-1-3-5-14/h1-5,17H,6-13H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYMSZGCGXAHTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4765650.png)
![2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-methylbenzamide](/img/structure/B4765651.png)
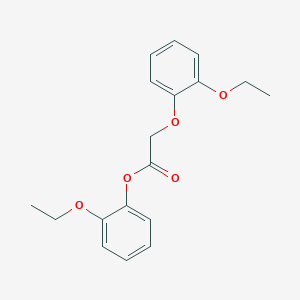
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4765665.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4765678.png)
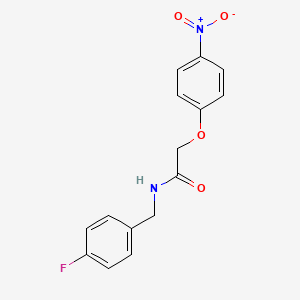
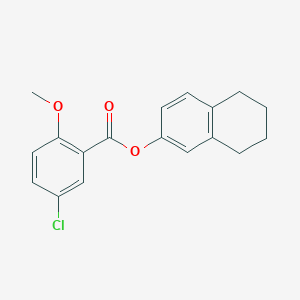
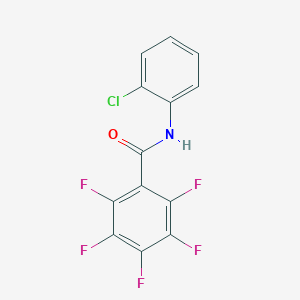
![N-(4-{[(4-ethylphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4765695.png)

![7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4765713.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4765721.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4765724.png)
